molecular formula C18H15F3N2O4S B2820401 N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide CAS No. 865659-11-6

N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide

Cat. No. B2820401
CAS RN: 865659-11-6
M. Wt: 412.38
InChI Key: PJHFPTJLXOIDLS-JYRVWZFOSA-N
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Description

N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C18H15F3N2O4S and its molecular weight is 412.38. The purity is usually 95%.
BenchChem offers high-quality N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : Research involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors has been reported to show potential anti-inflammatory and analgesic properties. These compounds, including various derivatives with substituted functional groups, have been investigated for their cyclooxygenase inhibition and possess significant COX-2 selectivity indices, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Advanced Material Research

  • Facile Synthesis and Crystal Structure Analysis : Studies on the synthesis of compounds like "N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide" showcase methodologies for obtaining complex molecules with potential applications in materials science and pharmaceuticals. These processes highlight the importance of specific functional groups in achieving desired structural and physical properties (Wang et al., 2014).

Antitumor Activity and Synthesis

  • Novel Synthesis and Antitumor Evaluation : The development of polyfunctionally substituted heterocyclic compounds derived from specific precursors, including thiophene and pyrimidine derivatives, has been explored for antitumor activities. Such studies contribute to the discovery of new therapeutic agents by examining various synthetic pathways and biological evaluations against cancer cell lines (Shams et al., 2010).

properties

IUPAC Name

N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c1-26-10-5-9(6-11(7-10)27-2)22-8-13-14(23-17(25)18(19,20)21)12-3-4-28-16(12)15(13)24/h3-8,14,22H,1-2H3,(H,23,25)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHFPTJLXOIDLS-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC=C2C(C3=C(C2=O)SC=C3)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/C=C\2/C(C3=C(C2=O)SC=C3)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide

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